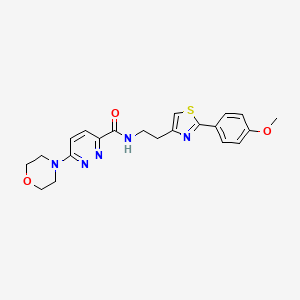

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-28-17-4-2-15(3-5-17)21-23-16(14-30-21)8-9-22-20(27)18-6-7-19(25-24-18)26-10-12-29-13-11-26/h2-7,14H,8-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACYDQLZHPXQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with the target.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

Factors such as solubility can influence the action of thiazole derivatives.

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of Compound A can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O4S |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide |

| CAS Number | Not available |

The compound features a thiazole ring, a morpholine moiety, and a pyridazine core, which are critical for its biological activity.

Compound A exhibits its biological effects through several mechanisms:

- Tubulin Inhibition : Similar to other known tubulin inhibitors, Compound A binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is particularly relevant in cancer therapies where microtubule stabilization is crucial for cell division .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial properties.

Anticancer Properties

Research has demonstrated that Compound A possesses significant anticancer activity against several cancer cell lines. A study evaluated its antiproliferative effects on human gastric cancer cells (SGC-7901), revealing:

- Inhibition of Cell Proliferation : Compound A exhibited moderate to high antiproliferative activity, with IC50 values in the low micromolar range.

- Cell Cycle Arrest : The compound induced G2/M phase arrest, suggesting a disruption in normal cell cycle progression.

Antimicrobial Properties

In addition to its anticancer effects, Compound A has shown notable antimicrobial activity:

- Bacterial Strains Tested : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Inhibition Zones : Significant inhibition zones were observed in agar diffusion assays, indicating potent antibacterial activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of Compound A is essential for optimizing its efficacy. Modifications at various positions on the thiazole ring and other substituents have been explored:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic groups | Increased antibacterial activity |

| C-4 | Aromatic substitutions | Enhanced anticancer properties |

These modifications can significantly influence interactions with biological targets and enhance overall potency.

Case Studies

- Tubulin Inhibition Study : An analog of Compound A demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives within its class. This study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

- Antimicrobial Evaluation : Functionalized nanoparticles incorporating Compound A showed enhanced antibacterial activity due to increased surface area and reactivity, suggesting potential applications in targeted drug delivery systems.

Comparison with Similar Compounds

(2Z)-N-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide ()

- Structural Similarities : Both compounds feature a morpholine-ethyl chain and a carboxamide group.

- Key Differences: The analog in replaces the pyridazine core with a thiazinane ring and introduces a 4-fluorophenyl substituent. The presence of a thiazinane ring (a six-membered sulfur-containing heterocycle) and an oxo-imino group may confer distinct solubility and metabolic stability compared to the target compound’s pyridazine-thiazole system .

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()

- Structural Similarities : Shares a pyridazine core and an ethyl-carboxamide linker.

- Key Differences : The thiophene and triazole substituents in likely alter electronic properties and binding affinities compared to the target compound’s thiazole-morpholine system. The molecular weight (392.4 g/mol) is lower than the target compound’s estimated weight (~450–500 g/mol) due to the absence of the morpholine and 4-methoxyphenyl groups .

Formoterol-Related Compounds ()

Formoterol-related compounds A–D (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) share the 4-methoxyphenyl-ethylamine moiety but diverge significantly in core structure:

- Structural Similarities : The 4-methoxyphenyl group and ethylamine linker are common.

- Relative retention times (0.4–1.8 min) and response factors from indicate distinct chromatographic behaviors, reflecting differences in polarity and stability .

Impurity Compounds with Cyclohexyl and Methoxyphenyl Groups ()

Impurities such as (2RS)-2-(cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride share the 4-methoxyphenyl group but lack heterocyclic cores.

- Key Differences : The absence of pyridazine or thiazole rings limits their utility in targeted therapies. These impurities are simpler in structure and likely exhibit lower molecular complexity and binding specificity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

- Morpholine and Thiazole Roles : Morpholine enhances solubility and membrane permeability in drug-like molecules, while thiazole rings contribute to π-π stacking interactions in kinase binding pockets .

- 4-Methoxyphenyl Group : This substituent is associated with improved metabolic stability and target affinity in kinase inhibitors, as seen in analogs from and .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 4-methoxyphenylthiazole with ethylenediamine to form the thiazole-ethylamine intermediate.

- Step 2 : Coupling this intermediate with 6-morpholinopyridazine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF under nitrogen .

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical. Ethanol/water mixtures for crystallization improve purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Answer :

- 1H/13C NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH2), thiazole protons (δ 7.2–8.1 ppm), and pyridazine carbons (δ 150–160 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and molecular ion verification .

Q. How does the 4-methoxyphenylthiazole moiety influence solubility and stability in biological assays?

- Answer : The methoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 37°C. Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in cell-based assays .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Answer : Discrepancies often arise from poor pharmacokinetics (PK). Solutions include:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce deuterium at labile positions to prolong half-life .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; >90% binding may necessitate structural tweaks (e.g., adding polar substituents) .

- In Vivo PK/PD Modeling : Correlate AUC/MIC ratios in rodent models to adjust dosing regimens .

Q. How can computational modeling guide the optimization of this compound’s target binding affinity?

- Answer :

- Molecular Docking : Use AutoDock Vina to predict interactions with kinase targets (e.g., EGFR or CDK2). The morpholine oxygen forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, electron-withdrawing groups on the pyridazine ring improve kinase inhibition .

- MD Simulations : Assess binding mode stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives of this compound?

- Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine or altering thiazole substituents) .

- Biological Testing : Use tiered assays:

- Primary Screen : Inhibitory activity against purified enzyme (IC50 determination).

- Secondary Screen : Cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with EC50/Selectivity Index (SI) calculations .

- Data Analysis : Apply clustering algorithms (e.g., PCA) to identify structural features driving activity .

Q. How can researchers address low reproducibility in biological assays for this compound?

- Answer :

- Batch Variability : Standardize synthesis protocols (e.g., strict control of reaction time/temperature) and validate purity via orthogonal methods (NMR + HPLC) .

- Assay Conditions : Pre-equilibrate compounds in assay buffers to avoid solvent-induced artifacts. Include positive controls (e.g., staurosporine for kinase assays) .

- Statistical Rigor : Use ≥3 biological replicates and report SEM/confidence intervals. Outlier detection via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.